molecular formula C21H20BrNO2 B3639323 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3639323
M. Wt: 398.3 g/mol
InChI Key: ZEVVVAMKSJOYDV-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound of interest in various scientific fields due to its unique structural attributes. Its structure comprises a bromophenyl and an ethylphenyl group attached to a pyrrole ring, linked via a propanoic acid chain. This compound's design lends itself to numerous chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multistep organic reactions starting from easily available precursors:

  • Pyrrole Formation: : Starting with the synthesis of the pyrrole ring by reacting 4-bromobenzaldehyde with 4-ethylphenylamine, followed by cyclization under acidic conditions.

  • Bromophenyl and Ethylphenyl Substitution: : The pyrrole intermediate is then subjected to Friedel-Crafts alkylation using aluminum chloride as a catalyst to introduce the 4-bromophenyl and 4-ethylphenyl groups.

  • Propanoic Acid Attachment: : A Grignard reaction with ethylmagnesium bromide introduces the propanoic acid side chain.

Industrial Production Methods

Industrial production mirrors laboratory synthesis but on a larger scale, often using:

  • Continuous Flow Reactors: : To increase reaction efficiency and product yield.

  • Catalyst Recycling: : To minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate, converting the propanoic acid to a carboxylic acid derivative.

  • Reduction: : Uses reducing agents such as lithium aluminum hydride, targeting the bromophenyl group to form an amine derivative.

  • Substitution: : Electrophilic and nucleophilic substitutions occur at the bromophenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Aluminum chloride, palladium on carbon.

Major Products Formed

  • Oxidation: : 3-[5-(4-carboxyphenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid.

  • Reduction: : 3-[5-(4-aminophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid.

  • Substitution: : Various substituted phenyl derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid is pivotal in:

  • Chemistry: : As a precursor in organic synthesis for complex molecule construction.

  • Biology: : In bioorganic chemistry for studying enzyme interactions and binding affinities.

  • Medicine: : Potential drug development, targeting specific receptors or enzymes.

  • Industry: : Polymer science and material engineering, contributing to the development of new materials with tailored properties.

Mechanism of Action

Mechanism and Pathways

The compound's effects derive from its interaction with various molecular targets:

  • Binding to Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptor Modulation: : Acting as an agonist or antagonist at specific receptors.

  • Pathways: : Involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

  • 3-[5-(4-fluorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

  • 3-[5-(4-methylphenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

Compared to its analogs, 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid stands out for its:

  • Unique Reactivity: : Bromine atom's influence on electrophilic and nucleophilic substitutions.

  • Biological Activity: : Specific interactions with biomolecules, leading to potential therapeutic applications.

There you go! A comprehensive look at this compound

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-ethylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2/c1-2-15-3-9-18(10-4-15)23-19(12-14-21(24)25)11-13-20(23)16-5-7-17(22)8-6-16/h3-11,13H,2,12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVVAMKSJOYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
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3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

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